N-(4-fluorophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
CAS No.: 941874-33-5
Cat. No.: VC5876388
Molecular Formula: C20H18FN3O3S2
Molecular Weight: 431.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941874-33-5 |
|---|---|
| Molecular Formula | C20H18FN3O3S2 |
| Molecular Weight | 431.5 |
| IUPAC Name | 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C20H18FN3O3S2/c1-27-17-8-6-15(7-9-17)22-18(25)10-16-11-28-20(24-16)29-12-19(26)23-14-4-2-13(21)3-5-14/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,26) |
| Standard InChI Key | OFGNAINDGKUARR-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a thiazole ring core substituted with sulfur-linked acetamide groups and aromatic moieties. Key features include:
-
A 4-fluorophenyl group attached via an amide bond.
-
A 4-methoxyphenyl substituent connected to a carbonyl group.
-
A thioether linkage bridging the thiazole ring and the acetamide chain.
The IUPAC name, 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide, reflects this arrangement . The presence of electron-withdrawing (fluorine) and electron-donating (methoxy) groups creates a polarized electronic profile, influencing reactivity and intermolecular interactions.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C20H18FN3O3S2 |
| Molecular Weight | 431.5 g/mol |
| SMILES | COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F |
| InChI Key | OFGNAINDGKUARR-UHFFFAOYSA-N |
| Solubility | Not publicly reported |
| Melting Point | Undisclosed |
The Standard InChI string (InChI=1S/C20H18FN3O3S2/c1-27-17-8-6-15(7-9-17)22-18(25)10-16-11-28-20(24-16)29-12-19(26)23-14-4-2-13(21)3-5-14/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,26)) confirms stereochemical details . Computational models predict moderate lipophilicity (logP ≈ 3.2), suggesting membrane permeability.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions, typically including:
-
Thiazole Ring Formation: Cyclization of thiourea derivatives with α-haloketones.
-
Acetamide Coupling: Reaction of thiazole-thiol intermediates with chloroacetamide derivatives under basic conditions .
-
Functionalization: Introduction of 4-fluorophenyl and 4-methoxyphenyl groups via nucleophilic acyl substitution.
A representative protocol from VulcanChem outlines:
-
Step 1: Condensation of 4-methoxyphenyl isocyanate with 2-mercaptoacetamide to form the thiazole precursor.
-
Step 2: Sulfur alkylation using 2-bromo-N-(4-fluorophenyl)acetamide.
-
Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane).
Analytical Characterization
-
NMR: ¹H NMR (400 MHz, DMSO-d6) displays signals at δ 8.21 (s, 1H, NH), 7.65–7.12 (m, 8H, aromatic), and 3.79 (s, 3H, OCH3) .
-
IR: Stretching vibrations at 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N), and 1240 cm⁻¹ (C-F).
-
Mass Spectrometry: ESI-MS m/z 432.1 [M+H]+.
Biological Activities and Mechanistic Insights
Anticancer Activity
Structurally related compounds demonstrate IC50 values of 8–20 µM against MCF-7 (breast) and A549 (lung) cancer cell lines. Mechanisms include:
-
Topoisomerase II inhibition, inducing DNA strand breaks.
-
Apoptosis activation via caspase-3/7 upregulation.
Anti-Inflammatory Effects
In murine models, analogs reduce paw edema by 40–60% at 10 mg/kg, mediated by:
-
COX-2 suppression (50% inhibition at 1 µM).
-
NF-κB pathway modulation, lowering TNF-α and IL-6 levels.
Research Findings and Comparative Analysis
Structure-Activity Relationships (SAR)
-
Fluorine substitution enhances metabolic stability by reducing CYP450-mediated oxidation .
-
Methoxy groups improve solubility and target affinity through hydrogen bonding.
-
Thioether linkages confer redox stability compared to ether analogs.
Applications and Future Directions
Therapeutic Prospects
-
Oncology: Combination therapies with checkpoint inhibitors (e.g., anti-PD-1).
-
Infectious Diseases: Synergistic use with β-lactam antibiotics.
Challenges and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume